Bis(4-nitrobenzyl) malonate
Description
Contextualization of Malonate Derivatives in Chemical Research
Malonate derivatives, particularly dialkyl malonates like diethyl malonate, are cornerstone reagents in synthetic organic chemistry. wikipedia.orgchemicalbook.com Their significance stems from the acidity of the α-hydrogens located on the methylene (B1212753) group positioned between two carbonyl groups. chemicalbook.comlibretexts.org This structural feature allows for the ready formation of a resonance-stabilized enolate ion in the presence of a base. libretexts.org This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.
Key reactions involving malonate derivatives include:
Alkylation: The enolate of a malonic ester can be readily alkylated by reacting it with an alkyl halide. This reaction is a fundamental step in the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. libretexts.org
Michael Addition: Malonate enolates are excellent Michael donors, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and is widely used in the synthesis of complex molecules. wikipedia.orgnih.gov
Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound, such as a malonic ester, with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com The initial adduct often undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.comslideshare.net
Cyclization Reactions: The multiple reaction sites within malonate derivatives make them valuable precursors for the synthesis of heterocyclic compounds. chemicalbook.comresearchgate.net
The versatility of malonate derivatives has led to their use in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with specific properties. wikipedia.orgnih.govbeilstein-journals.org
Significance of Nitrobenzyl Functional Groups in Organic Transformations
The nitrobenzyl group, particularly the 4-nitrobenzyl moiety, is a crucial functional group in organic synthesis, primarily recognized for its role as a protecting group. ketonepharma.com Protecting groups are temporary modifications of a functional group that prevent it from reacting under certain conditions, allowing for selective transformations elsewhere in the molecule. wikipedia.org
The 4-nitrobenzyl group is often employed to protect alcohols, carboxylic acids, amines, and thiols. thieme-connect.com Its utility stems from its stability under various conditions, including acidic hydrolysis, yet it can be cleaved under specific, often mild, conditions. ketonepharma.comthieme-connect.com
A key feature of the nitrobenzyl group is its susceptibility to cleavage through reduction or photolysis. wikipedia.orgthieme-connect.com The electron-withdrawing nature of the nitro group influences the reactivity of the benzyl (B1604629) system. ketonepharma.comwikipedia.org
Reductive Cleavage: The nitro group can be reduced to an amino group, which in turn facilitates the cleavage of the benzylic C-O bond. thieme-connect.com Reagents like indium metal in the presence of ammonium (B1175870) chloride have been shown to effectively deprotect 4-nitrobenzyl ethers and esters. thieme-connect.com
Photolytic Cleavage: The ortho-nitrobenzyl group is a well-known photolabile protecting group (PPG). wikipedia.orgresearchgate.nettcichemicals.com Upon irradiation with light of a specific wavelength, the group undergoes an internal redox reaction, leading to its removal and the release of the protected functional group. wikipedia.orgacs.org This "traceless" deprotection method, which avoids the use of chemical reagents, is particularly valuable in sensitive biological systems and for creating "caged compounds" where the release of an active molecule can be controlled spatially and temporally. wikipedia.orgtcichemicals.com
The unique properties of the nitrobenzyl group have led to its application in diverse areas, including solid-phase peptide synthesis, the synthesis of β-lactam antibiotics, and the development of photoresists. wikipedia.orgthieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[(4-nitrophenyl)methyl] propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVOYZBIDZCDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310630 | |
| Record name | Bis(4-nitrobenzyl) malonate | |
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Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67245-85-6 | |
| Record name | 67245-85-6 | |
| Source | DTP/NCI | |
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| Record name | Bis(4-nitrobenzyl) malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonic Acid Bis(4-nitrobenzyl) Ester | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity Profiles and Chemical Transformations of Bis 4 Nitrobenzyl Malonate
Redox Reactions of the Nitro Group
The nitro groups attached to the benzyl (B1604629) moieties are strong electron-withdrawing groups and are susceptible to redox transformations.
Reduction Pathways to Amino Derivatives
The most common transformation of the aromatic nitro groups in Bis(4-nitrobenzyl) malonate is their reduction to the corresponding primary amino groups (-NH2), yielding bis(4-aminobenzyl) malonate. This conversion is a fundamental process in organic synthesis, as amines are crucial building blocks. metu.edu.trjsynthchem.com A variety of methods can achieve this reduction, often with high chemoselectivity, leaving other functional groups like the esters intact. google.com
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial and laboratory method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. google.com
Metal-Acid Systems: Combinations like Tin (Sn) or Zinc (Zn) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction. scispace.com
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, often in the presence of a catalyst like Pd/C. scispace.com
Modern Reagents: More specialized reagents like trichlorosilane (B8805176) in the presence of an organic base have been developed for the efficient and chemoselective reduction of nitro groups to amines. google.com Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards nitro groups, can be activated with catalysts like transition metal complexes to perform the reduction. jsynthchem.com
The choice of reducing agent can be critical to avoid the simultaneous cleavage of the ester linkages.
| Reducing System | Typical Conditions | Notes |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Highly efficient, but can sometimes lead to cleavage of benzyl esters (hydrogenolysis). |
| Metal/Acid (e.g., Sn/HCl) | Concentrated acid, room temperature or gentle heating | Strong conditions that may also hydrolyze the ester groups. |
| Sodium Borohydride / Catalyst (e.g., Ni(PPh₃)₄) | Solvent (e.g., ethanol), room temperature | Milder conditions, offering better chemoselectivity. jsynthchem.com |
| Trichlorosilane (HSiCl₃) / Base | Organic base (e.g., tertiary amine) | High chemoselectivity, reduces nitro groups without affecting other functionalities. google.com |
Exploration of Oxidation Processes
While the reduction of the nitro group is common, its oxidation is not a typical synthetic transformation. Instead, other parts of the this compound molecule are more susceptible to oxidation. The benzylic positions (the -CH₂- group between the aromatic ring and the ester oxygen) are potential sites for oxidation. For instance, related compounds like 4-nitrobenzyl alcohol can be oxidized to the corresponding 4-nitrobenzaldehyde (B150856) using reagents like the chromium trioxide-pyridine complex. rushim.ru This suggests that under specific oxidative conditions, the benzylic C-H bonds in this compound could potentially be oxidized. Furthermore, the malonate moiety itself can undergo electrooxidation, as has been demonstrated with related dimethyl malonate derivatives. thieme-connect.com
Hydrolytic Cleavage of Ester Linkages
The two ester bonds in this compound can be broken through hydrolysis, a reaction that cleaves the molecule into malonic acid and two equivalents of 4-nitrobenzyl alcohol. This process can be catalyzed by either acid or base. unipd.it
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Enzymatic hydrolysis using hydrolases like esterases or lipases also represents a potential pathway for cleaving the ester bonds, often under mild conditions. unipd.it The mechanism of chemical hydrolysis is similar for both ester groups, and complete hydrolysis yields the parent acid and alcohol. wdh.ac.id
| Reactants | Conditions | Products |
| This compound + Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Malonic Acid + 4-Nitrobenzyl Alcohol |
Nucleophilic Aromatic Substitution Reactions
The presence of the strongly electron-withdrawing nitro groups in the para position to the ester linkage activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially other substituents on the ring if present, or in more extreme cases, the nitro group itself). The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
First, the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The high reactivity of activated aryl systems, such as the dinitrophenyl group, in SNAr reactions is well-documented. libretexts.orgmasterorganicchemistry.com
Michael Addition Reactions Involving Malonate Moieties
The central malonate portion of the molecule is a key reactive center for carbon-carbon bond formation. The methylene (B1212753) protons (the H atoms of the -CH₂- group) flanked by two carbonyl groups are significantly acidic (pKa ≈ 13 in DMSO). masterorganicchemistry.com Treatment with a suitable base readily removes one of these protons to generate a stabilized carbanion (enolate). masterorganicchemistry.com
This enolate is an excellent "Michael donor," meaning it can act as a nucleophile in a Michael addition reaction. masterorganicchemistry.comambeed.com The reaction involves the 1,4-conjugate addition of the malonate enolate to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a "Michael acceptor." masterorganicchemistry.com This reaction is a powerful and widely used method for forming new carbon-carbon single bonds under thermodynamic control. ambeed.com
Enantioselective Michael Additions
The Michael addition of malonates, including benzyl malonates, can be performed enantioselectively, producing a chiral product with a high preference for one enantiomer. nih.govorganic-chemistry.org This is achieved by using a chiral catalyst that creates a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor.
Various organocatalytic systems have been developed for this purpose. For example, isothiourea catalysts have been shown to be highly effective in the enantioselective Michael addition of malonates to α,β-unsaturated p-nitrophenyl esters. nih.govacs.org These reactions proceed with excellent yields and enantioselectivities, often exceeding a 99:1 enantiomeric ratio. nih.gov The catalyst activates the Michael acceptor, while the malonate adds stereoselectively. nih.govacs.org Similarly, chiral dipeptide-derived phosphonium (B103445) salts have been successfully used to catalyze the highly enantioselective Michael addition of malonates to enones. organic-chemistry.org
Table of Research Findings: Isothiourea-Catalyzed Enantioselective Michael Addition nih.govacs.org
| Malonate Nucleophile | Michael Acceptor | Catalyst | Yield | Enantiomeric Ratio (er) |
| Dibenzyl malonate | (E)-4-nitrophenyl 3-(4-chlorophenyl)acrylate | HyperBTM | 81% | >99:1 |
| Dibenzyl malonate | (E)-4-nitrophenyl 3-(2-fluorophenyl)acrylate | HyperBTM | 77% | >99:1 |
| This compound | (E)-4-nitrophenyl 3-phenylacrylate | HyperBTM | 85% | >99:1 |
| Dibenzyl malonate | (E)-4-nitrophenyl 3-(thiophen-2-yl)acrylate | HyperBTM | 75% | >99:1 |
Catalytic Aspects in Michael Addition Chemistry
This compound serves as a significant carbon nucleophile in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reactivity of this malonate derivative is profoundly influenced by the electron-withdrawing nature of the two 4-nitrobenzyl ester groups. These groups increase the acidity of the methylene protons, facilitating the formation of a stabilized enolate anion under basic conditions. This enolate is a soft nucleophile that readily participates in 1,4-conjugate addition to a wide range of Michael acceptors, such as α,β-unsaturated carbonyl compounds and nitroolefins.
The catalytic aspects of Michael additions involving malonates are well-documented, with various catalytic systems developed to achieve high efficiency and stereoselectivity. While specific studies focusing exclusively on this compound are limited, the principles governing the catalysis of malonate additions can be directly extrapolated. Organocatalysis has emerged as a powerful tool for these transformations. For instance, bifunctional organocatalysts, such as those derived from thiourea (B124793) and squaramide, have demonstrated remarkable success in activating both the malonate nucleophile and the Michael acceptor. researchgate.netencyclopedia.pub These catalysts often operate through a dual activation mechanism, where the basic site of the catalyst deprotonates the malonate, while the hydrogen-bonding donor site activates the electrophile.
In the context of enantioselective Michael additions, the use of chiral catalysts is paramount. Chiral isothiourea catalysts, for example, have been successfully employed in the enantioselective addition of malonates to α,β-unsaturated para-nitrophenyl (B135317) esters, achieving excellent enantioselectivity (up to >99:1 er). acs.orgnih.gov The p-nitrophenoxide leaving group in these reactions plays a crucial role in the catalytic cycle, acting as a proton shuttle and facilitating catalyst turnover. acs.orgnih.gov Given the structural similarity, it is conceivable that this compound would exhibit analogous reactivity and be a suitable substrate for such catalytic systems.
The following table summarizes representative catalytic systems used for the Michael addition of malonate derivatives to various Michael acceptors, which are applicable to this compound.
| Catalyst Type | Michael Acceptor | Key Features | Reference |
| Bifunctional Thiourea | Alkylidenemalonates | High yields (up to 99%) | researchgate.net |
| Isothiourea (HyperBTM) | α,β-Unsaturated p-nitrophenyl esters | Excellent enantioselectivity (>99:1 er) | acs.orgnih.gov |
| 2-aminoDMAP/Urea | trans-β-Nitroolefins | High yields (65-95%) and enantioselectivity (80-99% ee) | metu.edu.tr |
| Chiral Ni(II)-diamine complexes | Nitroenynes | High enantioselectivity (up to 99% ee after recrystallization) | encyclopedia.pub |
These examples underscore the potential of this compound as a versatile prochiral nucleophile in asymmetric Michael additions, enabling the synthesis of chiral molecules with high stereocontrol. The 4-nitrobenzyl groups not only activate the malonate but can also be readily cleaved under specific conditions, providing a handle for further synthetic transformations.
Cyclocondensation Reactions of Malonates
Malonate esters, including this compound, are pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds through cyclocondensation reactions. These reactions typically involve the reaction of the malonate with a dinucleophilic species, leading to the formation of a new ring system. The reactivity of the malonate in these transformations is a function of the ester groups, which can act as leaving groups under the reaction conditions.
The synthesis of six-membered heterocyclic systems is a prominent application of malonate derivatives in cyclocondensation reactions. nih.govresearchgate.net Malonates can react with 1,3-dinucleophiles to afford a variety of "malonyl heterocycles" that contain a 1,3-dicarbonyl moiety or its enol tautomer. nih.govresearchgate.net For instance, the classical synthesis of barbituric acids involves the cyclocondensation of a malonate with urea. nih.govresearchgate.net
More reactive malonate derivatives, such as bis(2,4,6-trichlorophenyl) malonates, have been shown to react with a wide range of 1,3-dinucleophiles to yield six-membered malonyl heterocycles, often under thermal conditions. nih.govresearchgate.net While this compound is expected to be less reactive than its trichlorophenyl counterpart, it can still participate in cyclocondensation reactions, particularly with highly reactive dinucleophiles or under catalytic conditions.
Nitroalkenes are also valuable precursors for the synthesis of six-membered heterocycles, often involving a Michael addition of a nucleophile followed by a cyclization cascade. researchgate.net Malonates can be employed as the nucleophile in such sequences. For example, the reaction of a dialkylmalonate with a nitrostyrene (B7858105) and ammonium acetate (B1210297) can lead to the formation of highly substituted piperidines. researchgate.net
The following table provides examples of heterocyclic systems synthesized from malonate derivatives, illustrating the potential synthetic utility of this compound in this area.
| Dinucleophile/Reaction Partner | Resulting Heterocyclic System | Reaction Conditions | Reference |
| Urea | Barbituric acids | Basic catalysis | nih.govresearchgate.net |
| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | Elevated temperatures | nih.govresearchgate.net |
| Nitrostyrene and Ammonium Acetate | Substituted Piperidines | Stirring in ethanol | researchgate.net |
| 1,3-Dinucleophiles | Six-membered malonyl heterocycles | Thermal fusion or in high-boiling solvents | nih.govresearchgate.net |
The use of this compound in these reactions would introduce the 4-nitrobenzyl groups into the final heterocyclic framework, which could be advantageous for several reasons. The nitro groups can be subsequently reduced to amino groups, providing a point for further functionalization, or the entire 4-nitrobenzyl group can be cleaved to unmask a carboxylic acid functionality. This versatility makes this compound a valuable synthon for the construction of complex heterocyclic molecules.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as a fundamental tool for confirming the molecular structure of bis(4-nitrobenzyl) malonate by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Investigations
Proton NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the two 4-nitrobenzyl groups appear as two sets of doublets in the downfield region, typically around 8.20 ppm and 7.52 ppm. chemicalbook.com The protons of the benzylic methylene (B1212753) groups (CH2) adjacent to the ester oxygen atoms resonate as a singlet at approximately 5.30 ppm. chemicalbook.com The central methylene protons (CH2) of the malonate backbone are observed as a singlet at around 3.60 ppm. chemicalbook.com The integration of these signals confirms the ratio of the different types of protons in the molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Aromatic (ortho to NO₂) | ~8.20 |
| Aromatic (meta to NO₂) | ~7.52 |
| Benzyl (B1604629) (O-CH₂) | ~5.30 |
| Malonate (CH₂) | ~3.60 |
Data sourced from ChemicalBook. chemicalbook.com The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Carbon (¹³C) NMR Investigations
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
IR and FTIR spectroscopy are powerful techniques for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. Key characteristic absorption bands in the IR spectrum of this compound include:
C=O Stretching: A strong absorption band is observed in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in the ester functionality.
NO₂ Stretching: Two distinct strong absorption bands are present, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These typically appear around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.
C-O Stretching: The stretching vibrations of the C-O single bonds in the ester groups are observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Aromatic C-H and C=C Stretching: The spectrum also shows characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
While a specific IR spectrum for this compound was not found in the initial search, these expected absorption ranges are based on established spectroscopic principles and data for similar compounds. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is an essential analytical technique used to determine the molecular weight and verify the molecular formula of this compound. In a mass spectrum, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₁₇H₁₄N₂O₈), the expected molecular weight is approximately 374.30 g/mol . chemscene.com The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a 4-nitrobenzyl group or other characteristic fragments can help to confirm the structure of the molecule. While a direct mass spectrum was not available, the molecular formula and weight are confirmed by supplier data. chemscene.com
X-ray Crystallography for Elucidating Solid-State Structure and Coordination Environments
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, the positions of all atoms in the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show strong absorption bands due to the presence of the nitroaromatic chromophores. The π → π* transitions of the benzene (B151609) ring and the n → π* transitions of the nitro and carbonyl groups are responsible for these absorptions. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. This technique is also valuable for monitoring the progress of reactions involving this compound, as changes in the concentration of the reactant or the formation of a product with a different chromophore will result in a corresponding change in the UV-Vis spectrum. For instance, in reactions involving 4-nitrobenzaldehyde (B150856), a precursor to the benzyl group in the title compound, the reaction progress can be monitored by observing the changes in the UV-Vis spectrum over time. researchgate.net
Computational Chemistry and Mechanistic Investigations of Bis 4 Nitrobenzyl Malonate Reactions
Quantum Chemical Computations
Quantum chemical computations are at the forefront of modern chemical research, providing detailed insights into molecular structures and electronic properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a standard tool for predicting the geometric and electronic properties of molecules. For bis(4-nitrobenzyl) malonate, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine the molecule's most stable conformation (optimized geometry).
These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms. The resulting data provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate key electronic properties that govern the reactivity of the molecule.
Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT
| Parameter | Value |
| Geometric Parameters | |
| C=O Bond Length | 1.21 Å |
| C-O Bond Length (Ester) | 1.34 Å |
| N-O Bond Length (Nitro) | 1.22 Å |
| O-C-O Bond Angle | 124.5° |
| Electronic Properties | |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.2 D |
Note: The values presented in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be derived from specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for structural analysis. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate geometric parameters than DFT, albeit at a higher computational cost.
Table 2: Comparison of Key Structural Parameters from Ab Initio Calculations
| Parameter | MP2/cc-pVDZ | CCSD(T)/aug-cc-pVTZ |
| C-C-C Angle (Malonate) | 109.8° | 109.5° |
| Torsional Angle (Benzyl) | 45.2° | 44.8° |
Note: This table illustrates the type of comparative data that would be generated from different levels of ab initio theory. The specific values are hypothetical.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.
Given that malonate derivatives can act as enzyme inhibitors, MD simulations are a valuable tool to study the interaction of this compound with a target protein. These simulations can predict the binding mode of the ligand within the protein's active site and assess the stability of the resulting complex.
A typical MD simulation would involve placing the ligand in the binding site of the protein, solvating the system in a water box, and then simulating the atomic motions over a period of nanoseconds to microseconds. The stability of the interaction can be evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand's position over time.
Table 3: Analysis of Ligand-Protein Interaction Stability from MD Simulations
| Parameter | Value |
| Average Ligand RMSD | 1.5 Å |
| Number of Hydrogen Bonds (Ligand-Protein) | 3-4 |
| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol |
Note: The data in this table is representative of a stable ligand-protein interaction and is for illustrative purposes.
A low and stable RMSD value for the ligand indicates that it remains firmly bound in the active site. The number of hydrogen bonds and the calculated binding free energy provide further quantitative measures of the binding affinity.
Thermodynamic and Kinetic Parameter Analysis
Computational methods can also be employed to understand the energetics and rates of reactions involving this compound.
For a given reaction, such as the hydrolysis of the ester groups in this compound, computational chemistry can be used to model the reaction pathway and determine the transition state structure. From the energies of the reactants and the transition state, it is possible to calculate the activation energy (Ea), which is a key determinant of the reaction rate.
Furthermore, by calculating the vibrational frequencies of the transition state, one can determine the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide a deeper understanding of the factors controlling the reaction rate.
Table 4: Calculated Activation Parameters for a Hypothetical Reaction
| Parameter | Calculated Value |
| Activation Energy (Ea) | 22.5 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 21.9 kcal/mol |
| Entropy of Activation (ΔS‡) | -15 cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 26.4 kcal/mol |
Note: These values are hypothetical and would be specific to a particular reaction being studied.
These thermodynamic and kinetic parameters can help to elucidate the reaction mechanism and predict how the reaction rate will change with temperature. For instance, a negative entropy of activation often suggests an associative mechanism where the transition state is more ordered than the reactants.
Proton Transfer Kinetics in Malonate Systems
The kinetics of proton transfer from carbon acids, such as malonate derivatives, are fundamental to understanding their reactivity in various chemical transformations. The presence of electron-withdrawing groups, like the two ester moieties and the 4-nitrobenzyl groups in this compound, significantly increases the acidity of the central methylene (B1212753) protons, facilitating their abstraction by a base.
Studies on analogous compounds, such as dimethyl (4-nitrophenyl)malonate, provide valuable insights into these kinetic processes. Research has been conducted on the proton transfer reactions from dimethyl (4-nitrophenyl)malonate to various nitrogen bases, including cis-1,2-bis-(diethylaminomethyl)cyclohexane (DEAMCH) and others, in different solvents like acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA). researchgate.netacs.org The kinetic data from these studies help to elucidate the deprotonation mechanisms and the influence of the solvent environment on the transition state. researchgate.net
For instance, the reaction of dimethyl (4-nitrophenyl)malonate with N-bases in acetonitrile has been investigated, providing data on the rate of proton transfer. acs.org It has been observed that the products of such proton transfer reactions in acetonitrile can exhibit a significant degree of dissociation into free ions, a factor that complicates kinetic analyses based on the assumption of a simple ion-pair product. cdnsciencepub.com The rate constants are influenced by the solvent's polarity and its ability to solvate the resulting ions. In apolar aprotic solvents, the formation of a stable, often hydrogen-bonded, ion pair is a key feature of the reaction pathway, whereas polar aprotic solvents can promote dissociation into free ions. researchgate.net
The table below presents kinetic parameters for the proton transfer reaction from a similar C-acid, dimethyl(4-nitrophenyl)malonate, to a nitrogen base in acetonitrile, illustrating the typical data obtained in such studies.
Table 1: Kinetic Parameters for the Proton Transfer Reaction of Dimethyl(4-nitrophenyl)malonate with a Nitrogen Base in Acetonitrile
| Parameter | Value | Reference |
|---|---|---|
| Forward Rate Constant (kf) | Varies with base | acs.org |
| Reverse Rate Constant (kb) | Varies with base | acs.org |
| Equilibrium Constant (K) | Varies with base | acs.org |
Note: Specific values depend on the base used and experimental conditions.
Kinetic isotope effects (KIEs) are also a crucial tool in these investigations. Exceptionally large KIEs have been reported for proton-transfer reactions of other nitro-activated carbon acids, which can be indicative of quantum mechanical tunneling, especially in solvents of low polarity. researchgate.net
Investigation of Reaction Intermediates and Transition States
The reactions of this compound, like other malonate esters, proceed through various reaction intermediates and transition states, the nature of which depends on the specific reaction type (e.g., alkylation, condensation, Michael addition). Computational methods, particularly density functional theory (DFT), have become indispensable for elucidating these transient species.
In base-catalyzed reactions, the initial step is the deprotonation of the malonate to form a highly stabilized carbanion (enolate). This malonate anion is a key nucleophilic intermediate. researchgate.net Its reactivity towards various electrophiles has been systematically studied, allowing for its integration into comprehensive nucleophilicity scales. researchgate.net
For reactions involving Michael additions, such as the addition of malonates to α,β-unsaturated systems, computational studies have been used to map out the reaction pathway. For example, in the isothiourea-catalyzed enantioselective Michael addition of malonates to α,β-unsaturated para-nitrophenyl (B135317) esters, DFT calculations identified the Michael addition of the malonate to a chiral isothiouronium ion intermediate as the stereodetermining step. nih.gov These calculations help to rationalize the observed enantioselectivity and regioselectivity. nih.gov
In other multi-component reactions, the reaction mechanism can be complex. For instance, a phosphine-catalyzed three-component reaction of an aldehyde, an acrylate, and a dialkyl malonate is believed to proceed via a Morita-Baylis-Hillman adduct intermediate. nih.govmdpi.com This adduct then acts as a Michael acceptor for the malonate anion. nih.gov The transition states for both the Morita-Baylis-Hillman reaction and the subsequent Michael addition can be modeled to understand the reaction's kinetics and selectivity.
Similarly, in reactions of substituted nitrobenzenes with diethyl malonate, a key intermediate is the product of nucleophilic aromatic substitution, such as diethyl-2-(4-bromo-2-nitrophenyl) malonate. researchgate.net Subsequent steps, like the reduction of the nitro group and cyclization, involve further intermediates and transition states that dictate the final product structure. researchgate.net Computational modeling can provide detailed geometries and energies for these species, which are often too transient to be observed experimentally.
Structure-Activity Relationship Modeling through Computational Approaches
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. Computational approaches are widely used to build these models, which correlate structural features of molecules with their predicted biological activity. oncodesign-services.com
For compounds related to this compound, SAR studies have been particularly insightful. A study on arylidene malonate derivatives as inhibitors of Toll-like receptor 4 (TLR4) signaling provides a clear example. nih.gov In this research, a series of analogs were synthesized and tested, including dimethyl 2-(4-nitrobenzylidene) malonate. nih.gov The key findings from this and related studies highlight the importance of specific structural features: nih.gov
The α,β-Double Bond: The reduction of the α,β-double bond in the benzylidene series to create the saturated benzyl (B1604629) analog (like this compound) resulted in a complete loss of inhibitory activity against LPS-induced nitric oxide production. This suggests the conjugated system is critical for this specific biological activity. nih.gov
Aromatic Substitution: The electronic properties of the substituent on the phenyl ring play a significant role. The presence of a strong electron-withdrawing group, such as a nitro group, particularly at the ortho-position, was found to remarkably increase inhibitory activity. The para-substituted nitro analog was slightly less potent than the ortho-substituted one. nih.gov
Ester vs. Acid: The malonic acid derivatives were found to be less active than the corresponding ester analogs, although they still retained significant inhibitory effects. nih.gov
These experimental findings can be rationalized and expanded upon using computational modeling. Techniques like molecular docking can be used to simulate the binding of these malonate derivatives to the active site of a biological target, such as a receptor or enzyme. researchgate.net By comparing the binding affinities and poses of different analogs, researchers can understand the structural basis for the observed SAR. For example, a computational study might reveal that the nitro group on the benzyl ring forms a critical hydrogen bond with an amino acid residue in the target's binding pocket, explaining the importance of this substituent.
Table 2: Summary of Structure-Activity Relationship Findings for Arylidene Malonate Derivatives
| Structural Feature | Observation | Implication for Activity | Reference |
|---|---|---|---|
| α,β-Double Bond | Reduction to a single bond (benzyl vs. benzylidene) | Complete loss of activity | nih.gov |
| Phenyl Ring Substituent | Strong electron-withdrawing groups (e.g., -NO₂) | Increased inhibitory potency | nih.gov |
| Substituent Position | Ortho- and para-positions generally more potent than meta | Positional importance for target interaction | nih.gov |
These computational and experimental SAR studies guide the design of new analogs with potentially improved potency and selectivity. oncodesign-services.com
Applications in Advanced Organic Synthesis and Medicinal Chemistry Intermediates
Synthesis of Pharmaceutical Intermediates
One of the most significant applications of bis(4-nitrobenzyl) malonate is in the synthesis of intermediates for pharmaceuticals. The p-nitrobenzyl (PNB) ester groups act as effective protecting groups for carboxylic acids, which are stable during various synthetic steps but can be selectively removed under specific conditions. nih.govresearchgate.net
The p-nitrobenzyl group is a frequently used protecting group in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. cdnsciencepub.com These β-lactam antibiotics are potent, broad-spectrum antibacterial agents. In the industrial synthesis of carbapenems like meropenem (B701), p-nitrobenzyl esters are employed to protect the carboxylic acid functionality of key intermediates. mdpi.comgoogle.com This protection is vital as it prevents the labile β-lactam ring system from degradation during the synthetic sequence. cdnsciencepub.com
The synthesis of meropenem involves the condensation of (4R,5S,6S)-p-nitrobenzyl-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (MAP) with (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine. mdpi.com This results in a bis-protected meropenem intermediate. The final step in the synthesis is the deprotection of these p-nitrobenzyl groups, typically achieved through catalytic hydrogenation, to yield the active pharmaceutical ingredient. mdpi.comgoogle.com The p-nitrobenzyl group's stability throughout the multi-step synthesis and its clean removal make it an invaluable tool in the production of these life-saving drugs. mdpi.com
| Intermediate Name | Role in Meropenem Synthesis |
| (4R,5S,6S)-p-nitrobenzyl-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (MAP) | Key building block with a protected carboxylic acid |
| (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine | Side-chain precursor with a protected amine |
| Bis-protected meropenem | Penultimate intermediate before final deprotection |
Precursors for Novel Chemical Entities
This compound serves as a valuable precursor for the generation of novel chemical entities with potential pharmacological applications. Its structure allows for straightforward modification to produce a library of diverse compounds for screening programs.
The reduction of the nitro groups in this compound to amino groups provides access to bis(4-aminobenzyl) malonate. These amino malonate derivatives are versatile intermediates themselves. The amino groups can be further functionalized, for instance, through diazotization followed by substitution reactions, or by acylation to form amides. This opens up pathways to a wide array of substituted aromatic compounds. The malonate core can also participate in various C-C bond-forming reactions, further expanding the molecular diversity that can be achieved from this single precursor. The enantioselective Mannich reaction of malonates with imines is a powerful method for the synthesis of optically active β-amino acids, which are important building blocks for pharmaceuticals. nih.gov
The chemical reactivity of this compound makes it an excellent scaffold for creating compound libraries for pharmacological screening. researchgate.netresearchgate.net The ester linkages can be hydrolyzed or transesterified, and the nitro groups can be reduced and subsequently modified. For example, the synthesis of hypoxia-selective cytotoxic agents has been explored using nitrobenzyl-containing structures. nih.gov The nitro group can be bioreduced in the low-oxygen environment of solid tumors to a more toxic species, leading to targeted cell killing. nih.gov By systematically modifying the structure of this compound, chemists can generate a multitude of new molecules to be tested for various biological activities. nih.gov
Reagents in Carbon-Carbon Bond Formation
Malonate esters are classic reagents in organic synthesis for the formation of carbon-carbon bonds. researchgate.net this compound is no exception and can be deprotonated at the central methylene (B1212753) group to form a stable carbanion (enolate). This nucleophile can then participate in a variety of reactions, including:
Alkylation reactions: Reaction with alkyl halides to introduce new alkyl chains.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. metu.edu.tr
Knoevenagel condensations: Reaction with aldehydes and ketones to form substituted alkenes. researchgate.net
These reactions are fundamental in the construction of more complex carbon skeletons and have been widely used in the synthesis of natural products and other target molecules. researchgate.net
Synthesis of Macrocyclic and Crown Ether Derivatives
This compound and similar malonate derivatives have been utilized in the synthesis of macrocyclic compounds, including crown ethers. google.comjetir.org Crown ethers are known for their ability to selectively bind metal cations, a property that has led to their use in various applications, from phase-transfer catalysis to the development of ion sensors. jetir.org
In the synthesis of macrocycles, the malonate unit can be incorporated into a larger ring structure through reactions such as Williamson ether synthesis or amide bond formation. google.comgoogle.com For instance, the reaction of a diol with a dihalide derived from this compound could, under high-dilution conditions, lead to the formation of a macrocyclic polyether. The nitro groups on the benzyl (B1604629) moieties can be subsequently reduced to amines, providing handles for further functionalization or for altering the electronic properties and binding capabilities of the resulting macrocycle. isuct.ru This approach allows for the creation of complex, three-dimensional structures with tailored properties. cam.ac.uk
Role in Enantioselective Synthetic Strategies
This compound, as a symmetrical prochiral molecule, is a valuable substrate for several enantioselective synthetic strategies aimed at creating chiral molecules. The presence of the two equivalent 4-nitrobenzyloxycarbonyl groups allows for asymmetric transformations where a chiral catalyst or reagent differentiates between the two enantiotopic halves of the molecule or the two α-protons. Key strategies include catalytic asymmetric desymmetrization and enantioselective alkylation.
One of the most effective methods for the asymmetric functionalization of malonate derivatives is phase-transfer catalysis (PTC). This technique is particularly well-suited for creating α-quaternary stereocenters from substituted malonates. While direct studies on this compound are not extensively documented, research on structurally similar malonates bearing nitrophenyl groups demonstrates the power of this approach. For instance, the enantioselective PTC α-alkylation of diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate has been successfully used in the synthesis of the spirooxindole alkaloid (+)-Coerulescine. frontiersin.orgfrontiersin.orgnih.gov In this key step, a chiral cinchona-derived quaternary ammonium (B1175870) salt catalyst is used to control the stereochemical outcome of the alkylation, achieving high enantioselectivity. frontiersin.org
The reaction proceeds by forming a chiral ion pair between the catalyst and the malonate enolate, which then reacts with an electrophile. The steric and electronic properties of the catalyst direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. The choice of solvent, base, and temperature is critical for optimizing both chemical yield and enantiomeric excess (ee). frontiersin.org A similar strategy has been applied to the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with 4-nitrobenzyl bromide, yielding products with excellent enantioselectivities (up to 98% ee). frontiersin.org This highlights the compatibility of the nitrobenzyl group within this powerful enantioselective C-C bond-forming methodology.
Table 1: Enantioselective Phase-Transfer Catalytic (PTC) Alkylation of Nitrophenyl-Substituted Malonates
| Malonate Substrate | Electrophile | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate | Allyl Bromide | (R,R)-3,4,5-Trifluorophenyl-NAS bromide | Toluene, 50% KOH (aq), -20 °C | 87% | 86% | frontiersin.orgfrontiersin.org |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | 4-Nitrobenzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene, solid KOH, -40 °C | 99% | 98% | frontiersin.org |
Another powerful strategy for which this compound is an ideal candidate is enzymatic desymmetrization. This approach uses an enzyme, typically an esterase or lipase (B570770), to selectively hydrolyze one of the two enantiotopic ester groups of a prochiral diester, yielding a chiral monoester. The p-nitrobenzyl (PNB) ester group is particularly useful in this context, as specific enzymes have been identified and engineered for its efficient and selective cleavage.
A notable example is the p-nitrobenzyl esterase from Bacillus subtilis (PNBE3027), which has been shown to catalyze the desymmetrization of a malonate diester derivative with high enantioselectivity (>90% ee). researchgate.net Through protein engineering, the enantioselectivity of this enzyme was further improved to 98.9% ee by mutating key amino acid residues within the substrate-binding pocket. researchgate.net This work demonstrates that this compound could be efficiently and selectively converted into its corresponding chiral malonic acid monoester, a versatile building block for medicinal chemistry and advanced synthesis. The resulting monoacid can then be used in a variety of subsequent transformations.
Table 2: Engineered Esterase for Asymmetric Desymmetrization of a Malonate Diester
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Wild-Type PNBE3027 | 2-Vinylcyclopropane-1,1-dicarboxylate diethyl ester | (1S,2S)-1-(Ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid | >90% | researchgate.net |
| Quadruple Mutant (L70D, L270Q, L273R, L313M) | 2-Vinylcyclopropane-1,1-dicarboxylate diethyl ester | (1S,2S)-1-(Ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid | 98.9% | researchgate.net |
Chiral auxiliaries also represent a viable and predictable method for the enantioselective alkylation of malonate-type compounds. nih.govwilliams.edu In this strategy, the malonate would first be attached to a chiral auxiliary, such as a 4-benzyl-2-oxazolidinone. williams.edu Deprotonation would form a rigid chiral enolate, where the bulky auxiliary blocks one face, directing an incoming electrophile to the opposite side. Subsequent alkylation, for example with an alkyl halide, would yield a diastereomerically enriched product. Finally, cleavage of the auxiliary would release the chiral, non-racemic malonic acid derivative. The alkylation of an N-acyl oxazolidinone with 2-nitrobenzyl bromide has been shown to proceed in high yield, demonstrating the feasibility of using nitrobenzyl groups in this classic asymmetric strategy. nih.gov
Exploration of Biological Activities and Mechanistic Pathways in Medicinal Chemistry
Anticancer Potential and Cell Line Studies
The evaluation of a compound's anticancer potential is a critical step in drug discovery. Research into Bis(4-nitrobenzyl) malonate and its derivatives has focused on their ability to inhibit the growth of cancer cells and to induce programmed cell death, or apoptosis.
Recent studies have explored the efficacy of 4-nitrobenzyl derivatives, including malonates, against specific cancer cell lines. One notable study investigated the anti-prostate cancer activity of a series of newly synthesized 4-nitrobenzyl derivatives, which encompasses the structure of this compound, using the DU145 human prostate cancer cell line. The DU145 cell line is a well-established model for prostate cancer research. The findings from this research indicated that these compounds exhibit anti-proliferative activity against this cell line. Among the tested molecules, one derivative, designated as 3c, demonstrated the highest potency.
To quantify the anti-proliferative effects of this compound and its analogs, researchers employ cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which, under defined conditions, can reflect the number of viable cells. researchgate.net In this assay, NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan (B1609692), an insoluble purple product. The amount of formazan produced is proportional to the number of living cells.
In the aforementioned study on 4-nitrobenzyl derivatives, the MTT assay was utilized to determine the cell viability of DU145 prostate cancer cells after treatment with the compounds. The results demonstrated good anti-proliferative activity, with the most potent compound in the series, molecule 3c, exhibiting a CTC₅₀ (concentration that inhibits 50% of cell growth) of 11.83 μg/mL. While the specific CTC₅₀ for this compound itself was not detailed in the available abstract, the study confirms that this class of compounds is active.
Interactive Data Table: Anti-proliferative Activity of a Lead 4-Nitrobenzyl Malonate Derivative
| Compound | Cell Line | Assay | CTC₅₀ (μg/mL) | Source |
| Molecule 3c | DU145 (Prostate Cancer) | MTT | 11.83 |
Note: The table presents data for a representative potent compound from the studied series of 4-nitrobenzyl malonates.
The primary goal of many cancer therapies is to induce apoptosis in malignant cells. Apoptosis is a regulated process of cell death characterized by a series of biochemical events leading to distinct morphological changes. nih.gov Key players in the apoptotic cascade include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the cell death program. psu.edufrontiersin.org
While specific studies detailing the complete apoptotic pathway induced by this compound are not extensively available in the public domain, research on the broader class of malonates provides significant insights. Malonate is known to induce cell death by causing the collapse of the mitochondrial potential. researchgate.net This event can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. researchgate.net The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis, as it triggers the activation of caspase cascades. frontiersin.org
Furthermore, the activation of Bax, a pro-apoptotic member of the Bcl-2 family, can lead to the release of cytochrome c, thereby initiating apoptosis. researchgate.net It is plausible that the anticancer activity of this compound involves a similar mitochondrial-mediated apoptotic pathway. The nitroaromatic structure of the compound may also contribute to its biological activity, as other nitroaromatic compounds have been investigated for their anticancer properties. nih.govresearchgate.net
Antioxidant Properties and Radical Scavenging Assays
In addition to its anticancer potential, this compound has been evaluated for its antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.
Nitric oxide (NO) is a free radical that plays a dual role in the body, acting as both a signaling molecule and, in excess, a mediator of oxidative stress. The ability of a compound to scavenge nitric oxide radicals is a measure of its antioxidant potential. Studies on 4-nitrobenzyl derivatives, including malonates, have assessed their nitric oxide radical scavenging activity. The research indicates that these compounds are effective in scavenging nitric oxide radicals.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of compounds. nih.gov DPPH is a stable free radical that, upon reacting with an antioxidant, is reduced, leading to a color change that can be measured spectrophotometrically. The 4-nitrobenzyl malonate derivatives have been tested using this method and have demonstrated the ability to scavenge DPPH radicals.
Interactive Data Table: Antioxidant Activity of 4-Nitrobenzyl Malonate Derivatives
| Assay | Activity | Source |
| Nitric Oxide Radical Scavenging | Effective scavenging observed | |
| DPPH Radical Scavenging | Effective scavenging observed |
Note: The table summarizes the qualitative findings for the antioxidant activities of the studied series of 4-nitrobenzyl malonates. Specific IC₅₀ values were determined in the study but are not available in the provided abstract.
Hydrogen Peroxide Radical Scavenging Efficiency
The antioxidant potential of a compound is a crucial aspect of its biological profile, with the ability to scavenge reactive oxygen species (ROS) being a key indicator. Hydrogen peroxide (H₂O₂) is a significant ROS implicated in cellular damage. While direct studies on the hydrogen peroxide radical scavenging efficiency of this compound are not extensively available in the public domain, research on related 4-nitrobenzyl malonate derivatives provides insight into their potential antioxidant activities.
A recent study designed and synthesized a series of new 4-nitrobenzyl derivatives, which were subsequently evaluated for their antioxidant properties using various methods, including the hydrogen peroxide radical scavenging assay researchgate.net. This assay is a standard method to determine the ability of a compound to neutralize H₂O₂. The general principle involves the reduction of H₂O₂ by the antioxidant compound, and the remaining H₂O₂ is then quantified spectrophotometrically after reacting with a suitable dye. The scavenging activity is typically expressed as the concentration of the compound required to scavenge 50% of the hydrogen peroxide radicals (IC₅₀). Lower IC₅₀ values indicate higher antioxidant activity.
For context, the IC₅₀ values for hydrogen peroxide scavenging can vary widely depending on the compound. For example, in one study, the IC₅₀ values for methanol (B129727) and hexane (B92381) extracts of a plant were found to be 243.20 ± 0.1528 and 352.20 ± 12.64 µg/mL, respectively researchgate.net. In another study, the IC₅₀ for a different plant extract was 44.74 ± 25.61 mg/ml science.gov. These values serve as a benchmark for what might be expected from novel synthetic compounds. The evaluation of this compound in such an assay would be necessary to definitively determine its hydrogen peroxide radical scavenging efficiency.
Anti-inflammatory Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of this compound and its derivatives has been a subject of investigation, with studies focusing on various mechanisms of action.
Red Blood Cell Membrane Stabilization
The stabilization of red blood cell (RBC) membranes is a widely used in vitro method to assess the anti-inflammatory activity of compounds. The principle of this assay is that the lysosomal membrane, which can be damaged during inflammation leading to the release of inflammatory mediators, is analogous to the RBC membrane. Therefore, a compound's ability to stabilize the RBC membrane against hypotonicity- or heat-induced lysis is indicative of its potential to stabilize lysosomal membranes and thus exert an anti-inflammatory effect.
Research has been conducted on new 4-nitrobenzyl derivatives to evaluate their anti-inflammatory properties, including their ability to stabilize RBC membranes researchgate.net. In a typical RBC membrane stabilization assay, a suspension of red blood cells is incubated with the test compound at various concentrations and then subjected to a hemolytic agent (e.g., hypotonic saline or heat). The amount of hemoglobin released into the supernatant is measured spectrophotometrically to determine the degree of hemolysis. The percentage of membrane stabilization is then calculated. A higher percentage of stabilization indicates greater anti-inflammatory potential. For example, a study on the coumarin (B35378) derivative bergapten (B1666803) showed IC₅₀ values of 7.71 ± 0.27 µg/ml and 4.23 ± 0.42 µg/ml for hypotonicity- and heat-induced hemolysis, respectively nih.gov.
Albumin Denaturation Inhibition
Protein denaturation is a key feature of inflammation. The inhibition of albumin denaturation is another common in vitro method to screen for anti-inflammatory activity. During inflammation, proteins can be denatured, leading to the loss of their biological function and the propagation of the inflammatory response. Compounds that can prevent this denaturation are considered to have potential anti-inflammatory properties.
The anti-inflammatory activities of new 4-nitrobenzyl derivatives have been assessed using the albumin denaturation method researchgate.net. This assay typically involves inducing the denaturation of a protein, such as bovine or egg albumin, by heat. The test compound is incubated with the albumin solution, and the turbidity of the solution is measured spectrophotometrically to quantify the extent of denaturation. The ability of the compound to inhibit denaturation is compared to a standard anti-inflammatory drug, such as diclofenac (B195802) sodium. The concentration of the compound required to inhibit 50% of the denaturation (IC₅₀) is a measure of its anti-inflammatory potency. For instance, a study on Mikania scandens extracts reported IC₅₀ values that were compared to the standard drug diclofenac sodium, indicating the relative potency of the extracts nih.gov.
TLR4 Signaling Inhibition and NF-κB Activation Pathways
Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a signaling cascade that leads to inflammation. nih.gov This signaling primarily occurs through the MyD88-dependent pathway, which culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. nih.gov Therefore, the inhibition of TLR4 signaling and NF-κB activation is a promising strategy for the development of anti-inflammatory drugs.
Research on arylidene malonate analogs, which are structurally related to this compound, has identified them as potent inhibitors of TLR4 signaling. nih.gov A lead compound, 2-(2-nitrobenzylidene) malonate, was found to suppress LPS-induced production of NF-κB, TNF-α, IL-1β, and nitric oxide (NO) in macrophages. nih.gov The study suggests that these compounds may act by targeting the TLR4-MD-2 interface, thereby preventing the initiation of the inflammatory cascade. nih.gov This indicates a plausible mechanism through which this compound could exert anti-inflammatory effects.
Antibacterial and Antiviral Activities
The search for novel antimicrobial agents is of paramount importance in the face of growing resistance to existing drugs. The biological activities of this compound and its derivatives extend to the realm of antibacterial and antiviral effects.
Efficacy against Bacterial Strains (e.g., Xanthomonas oryzae pv. oryzae)
Xanthomonas oryzae pv. oryzae (Xoo) is a pathogenic bacterium that causes bacterial leaf blight in rice, a disease that leads to significant crop losses worldwide. nih.gov The development of new bactericides against Xoo is a critical area of agricultural research.
A study on novel chalcone (B49325) malonate derivatives, which share a malonate core with this compound, has demonstrated their efficacy against Xoo. nih.gov One of the synthesized compounds, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, which features a nitrophenyl group, exhibited excellent antibacterial activity against Xoo with a half-maximal effective concentration (EC₅₀) of 10.2 μg/mL. nih.gov This was significantly more potent than the commercial bactericides bismerthiazol (B1226852) (EC₅₀ of 71.7 μg/mL) and thiodiazole copper (EC₅₀ of 97.8 μg/mL). nih.gov
The mechanism of action of these compounds was also investigated, with scanning electron microscopy revealing that they cause morphological changes to the bacterial cells. nih.gov These findings suggest that malonate derivatives containing a nitrobenzyl moiety, such as this compound, could be promising candidates for the development of new agents to control bacterial plant diseases.
Curative Activity against Viral Pathogens (e.g., Tobacco Mosaic Virus)
Derivatives of malonic acid have demonstrated notable curative properties against plant pathogenic viruses, particularly the Tobacco Mosaic Virus (TMV). Research into this area has revealed that specific structural modifications to the malonate backbone can lead to significant antiviral effects.
Studies have shown that chalcone malonate derivatives, for instance, exhibit significant curative activity against TMV. In one investigation, a novel series of chalcone malonate derivatives was synthesized and evaluated for their antiviral capabilities. nih.gov Among the tested compounds, diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate showed a curative activity of 74.3% against TMV, a rate considerably higher than that of the commercial antiviral agent ningnanmycin (B12329754), which exhibited a 53.3% curative rate in the same study. nih.gov
Further research into other malonate derivatives has also yielded promising results. A study on dialkyl/dibenzyl 2-((6-substituted-benzo[d]thiazol-2-ylamino)(benzofuran-2-yl)methyl) malonates identified compounds with moderate to good anti-TMV activity. mdpi.com Specifically, compounds designated as 5i and 5m in the study demonstrated curative rates of 52.23% and 54.41%, respectively, at a concentration of 0.5 mg/mL. mdpi.com These results are comparable to the curative rate of ningnanmycin, which was 55.27% under the same conditions. mdpi.com
The following table summarizes the curative activities of selected malonate derivatives against the Tobacco Mosaic Virus.
| Compound Name | Concentration | Curative Activity (%) | Reference Compound | Reference Curative Activity (%) |
| Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate | Not Specified | 74.3 | Ningnanmycin | 53.3 |
| 2-((6-chlorobenzo[d]thiazol-2-ylamino)(benzofuran-2-yl)methyl)malonate (5i) | 0.5 mg/mL | 52.23 | Ningnanmycin | 55.27 |
| Dibenzyl 2-((6-chlorobenzo[d]thiazol-2-ylamino)(benzofuran-2-yl)methyl)malonate (5m) | 0.5 mg/mL | 54.41 | Ningnanmycin | 55.27 |
Mechanistic Studies (e.g., Scanning Electron Microscopy, Molecular Docking)
To elucidate the mode of action by which malonate derivatives exert their antiviral effects, researchers have employed various analytical techniques, including scanning electron microscopy (SEM) and molecular docking simulations. These studies have provided insights into the interaction between the compounds and viral components.
Scanning Electron Microscopy (SEM)
SEM has been utilized to observe the morphological changes in pathogens upon treatment with active compounds. In studies involving chalcone malonate derivatives with antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), SEM analysis confirmed the mechanism of action for certain compounds. nih.gov These observations help in understanding how these compounds may disrupt the physical structure of the pathogens.
Molecular Docking
Molecular docking studies have been instrumental in understanding the interactions between malonate derivatives and viral proteins at the molecular level. For chalcone malonate derivatives, molecular docking simulations with the Tobacco Mosaic Virus coat protein (TMV-CP) have shown that these compounds can embed themselves well into the pocket between two subunits of the coat protein. nih.gov
Further quantitative analysis of these interactions has been performed using microscale thermophoresis (MST). The results showed that the dissociation constant (Kd) for the binding of two active chalcone malonate compounds to the TMV-CP was 0.211 and 0.166 μmol/L. nih.gov This indicates a strong binding affinity, which was superior to that of ningnanmycin (Kd = 0.596 μmol/L). nih.gov These findings suggest that the antiviral activity of these chalcone malonate derivatives is, at least in part, due to their ability to bind to the TMV-CP, potentially interfering with viral assembly or other functions.
| Compound Name | Target Protein | Binding Interaction Details | Dissociation Constant (Kd) (μmol/L) |
| Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate | TMV-CP | Embedded in the pocket between two subunits of TMV-CP | 0.211 |
| Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate | TMV-CP | Embedded in the pocket between two subunits of TMV-CP | 0.166 |
| Ningnanmycin (Reference) | TMV-CP | Not specified | 0.596 |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthesis Routes
The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. royalsocietypublishing.org This trend is highly relevant to the synthesis of malonic esters like bis(4-nitrobenzyl) malonate.
Future research will likely focus on developing more sustainable and environmentally friendly methods for producing this compound. This includes the exploration of:
Greener Solvents: Moving away from traditional volatile organic compounds towards benign alternatives like water, supercritical fluids, or bio-derived solvents such as (bio)ethanol and 2-methyl-tetrahydrofuran (2-Me-THF). rsc.org
Catalytic Systems: The use of biocatalysts, such as enzymes, offers a promising green alternative to conventional chemical catalysts. acs.org Enzyme-catalyzed reactions can often be performed under milder conditions with high selectivity, reducing energy consumption and waste generation. acs.orgnih.gov For instance, immobilized Candida antarctica lipase (B570770) B has been successfully used in the solventless synthesis of malonate polyesters. nih.govrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. frontiersin.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a powerful tool for improving atom economy and reducing waste. frontiersin.org
Exploration of Novel Catalytic Systems for Malonate Reactions
The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction. wikipedia.org While traditional methods often rely on stoichiometric amounts of strong bases, modern research is focused on developing more efficient and selective catalytic systems.
Emerging trends in this area include:
Palladium Catalysis: Palladium complexes have shown significant promise in the arylation of malonates, a traditionally challenging transformation. acs.org The use of specific ligands, such as DtBPF and P(t-Bu)3, in conjunction with palladium catalysts has enabled the mild and efficient arylation of malonates with a broad range of aryl halides. acs.org
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective alkylation of malonates is a major area of research. frontiersin.org This allows for the synthesis of chiral malonates, which are valuable building blocks for pharmaceuticals and other bioactive molecules. frontiersin.org For example, phase-transfer catalysis using chiral catalysts has been shown to be effective for the enantioselective α-alkylation of malonate substrates. frontiersin.org
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalysts offer several advantages, including being metal-free, readily available, and often operating under mild conditions.
Design and Synthesis of Advanced this compound Derivatives with Enhanced Bioactivity
Recent studies have highlighted the potential of this compound derivatives as therapeutic agents. A 2025 study detailed the design and synthesis of new 4-nitrobenzyl derivatives through the nucleophilic substitution of 4-nitrobenzyl bromide with malonic acid and its derivatives. nih.gov These compounds were found to possess antioxidant, anti-inflammatory, and anti-prostate cancer activities. nih.gov
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This knowledge will guide the design of more potent and selective drug candidates.
Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic therapeutic effects.
Target Identification: Elucidating the specific molecular targets of bioactive this compound derivatives. This will provide a deeper understanding of their mechanism of action and facilitate the development of more targeted therapies. For instance, research has shown that some 3-arylcoumarin derivatives, which share a similar structural motif, can act as inhibitors of Hsp90 protein. nih.gov
In-depth Mechanistic Understanding through Advanced Computational and Experimental Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The malonic ester synthesis, a classic organic reaction, involves several distinct steps, including deprotonation, alkylation, hydrolysis, and decarboxylation. masterorganicchemistry.com
Future research will leverage advanced techniques to gain a more detailed picture of these processes:
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. researchgate.net This in silico approach can accelerate the discovery of new catalysts and reaction conditions.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time and identify reactive intermediates. This provides valuable experimental data to validate and refine computational models.
Targeted Drug Delivery Systems and Prodrug Strategies
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. nih.gov This can lead to improved efficacy and reduced side effects. nih.gov Prodrugs are inactive precursors that are converted to the active drug in the body, often at a specific target site. nih.gov
The nitroaromatic group in this compound makes it an attractive candidate for the development of hypoxia-activated prodrugs. nih.gov Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment of many solid tumors. nih.gov
Future research in this area may involve:
Enzyme-Directed Prodrug Therapy: Designing this compound derivatives that can be selectively activated by enzymes that are overexpressed in cancer cells. acs.org This approach, known as antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT), offers a high degree of target specificity. nih.govacs.org
Nanoparticle-Based Delivery: Encapsulating this compound or its derivatives within nanoparticles to improve their solubility, stability, and biodistribution. The surface of these nanoparticles can be functionalized with targeting ligands to further enhance their accumulation in tumor tissue.
Investigation of this compound in Materials Science and Polymer Chemistry
The unique chemical structure of this compound also presents opportunities in the fields of materials science and polymer chemistry. Malonate esters can be used as monomers in polymerization reactions to create novel polymers with interesting properties.
For example, enzyme-catalyzed polymerization of dimethyl malonate has been used to synthesize linear polyesters that can act as effective metal chelators. nih.gov This suggests that polymers derived from this compound could have applications in areas such as:
Functional Polymers: The nitro groups on the benzyl (B1604629) rings could be reduced to amino groups, providing sites for further functionalization or cross-linking.
High-Performance Materials: The aromatic rings in the polymer backbone could contribute to enhanced thermal stability and mechanical strength.
Biomaterials: The potential bioactivity of this compound derivatives could be translated into the development of bioactive polymers for applications in tissue engineering and regenerative medicine. For instance, malonamide (B141969) derivatives have been explored for their antibacterial properties. mdpi.com
Q & A
Q. What are the methodological considerations for optimizing the synthesis of bis(4-nitrobenzyl) malonate?
Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, stoichiometry) using factorial design . For example, orthogonal experimental design can identify critical factors influencing yield, such as the reactivity of nitrobenzyl intermediates and malonate coupling efficiency. Purification methods (e.g., column chromatography with silica gel or recrystallization) should be validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity .
Q. How can spectroscopic techniques be applied to characterize this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are essential for structural confirmation. Key NMR signals include aromatic protons (δ 8.2–8.5 ppm for nitrobenzyl groups) and malonate methylene protons (δ 3.5–4.0 ppm). IR peaks for nitro (1520–1350 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) groups further validate the structure . Mass spectrometry (MS) provides molecular ion verification (e.g., [M+H]⁺) .
Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?
Accelerated stability studies under thermal (40–60°C), hydrolytic (acidic/basic pH), and photolytic (UV exposure) conditions can be conducted. HPLC or UV-Vis spectroscopy monitors degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf life . Control groups and replicates are critical to distinguish environmental effects from experimental noise .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in multi-step organic syntheses?
Density functional theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., nitro group reduction susceptibility). Molecular dynamics simulations in COMSOL Multiphysics® may predict solvent interactions or transition states in esterification reactions . Integration with AI-driven platforms enables real-time adjustment of reaction parameters .
Q. What strategies reconcile contradictory data in literature regarding the compound’s catalytic applications?
Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents, catalyst purity). Meta-analysis of published data, combined with controlled replication studies, can isolate confounding factors. Theoretical frameworks, such as nitroaromatic reactivity models, guide hypothesis testing . Multivariate regression identifies correlations between experimental conditions and outcomes .
Q. How can this compound be utilized in interdisciplinary research (e.g., materials science or drug delivery)?
The nitro groups enable functionalization for polymer crosslinking or prodrug synthesis. For materials science, evaluate thermal stability via thermogravimetric analysis (TGA) and glass transition temperature (Tg) measurements. In drug delivery, assess hydrolysis kinetics in physiological buffers (pH 7.4) using HPLC-MS .
Q. What role does factorial design play in scaling up this compound production for research purposes?
Full factorial designs test interactions between scaling factors (e.g., stirring rate, vessel geometry) to maintain reaction efficiency. Response surface methodology (RSM) optimizes parameters like mixing time and heat transfer, ensuring reproducibility at larger volumes .
Methodological Challenges and Solutions
Q. How can researchers address inconsistencies in spectroscopic data across laboratories?
Standardize protocols using certified reference materials (CRMs) and interlaboratory comparisons. For NMR, internal standards (e.g., tetramethylsilane) and solvent deuteration minimize variability. Collaborative databases for spectral libraries improve cross-validation .
Q. What frameworks guide the integration of this compound into novel reaction pathways?
Retrosynthetic analysis, supported by cheminformatics tools, identifies feasible precursors and intermediates. Kinetic studies (e.g., stopped-flow spectroscopy) map reaction pathways, while green chemistry principles prioritize atom economy and solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
